(S)-2-(tert-Butyldimethylsilyloxy)propanal
Overview
Description
“(S)-2-(tert-Butyldimethylsilyloxy)propanal” is a product used for proteomics research . It has a molecular formula of C9H20O2Si and a molecular weight of 188.343 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves a reaction at -78° C. A solution of ethyl (S)-2-((tert-butyldimethylsilyl)oxy)propionate in diethyl ether was slowly added dropwise diisobutylaluminum hydride (1M in hexane), and stirred at -78° C. for 1 hour .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:CC@@HOSi(C)C(C)(C)C
. Physical And Chemical Properties Analysis
“this compound” is a colorless to pale yellow liquid with a boiling point of 112-114°C at 1 atm. It is soluble in many organic solvents such as diethyl ether, tetrahydrofuran, dichloromethane, and chloroform.Scientific Research Applications
Synthesis and Characterization in Chemistry
- Ligand Synthesis and Catalytic Activity : The compound is used in the synthesis of N-salicylaldimine ligands and their metal complexes, showing catalytic activity in sulfoxidation reactions (Schulz et al., 2011).
- Diels-Alder Reaction : It is an essential reactant in the Diels-Alder reaction, enabling the synthesis of para-hydroquinones and iminoquinones, and is particularly useful in natural product synthesis (Dissanayake et al., 2020).
Biocatalysis and Industrial Applications
- Biocatalytic Procedures : The compound is involved in chemoselective biocatalytic procedures for synthesizing key intermediates in the pharmaceutical industry, particularly for statins (Troiani et al., 2011).
Organic Synthesis and Medicinal Chemistry
- Asymmetric Reactions in Synthesis : It plays a role in asymmetric vinylogous Mannich reactions, useful for creating functionalized heterocycles and key intermediates for bioactive compounds (Ruan et al., 2011).
- Organocatalytic Syntheses : The compound is used in organocatalytic syntheses, particularly in reactions involving nitroolefins and imines, to produce iminosugar derivatives with high enantiomeric excess (Imashiro et al., 2010).
Analytical Chemistry
- Analysis of Fatty Acids : It is used in gas chromatography-mass spectrometry for the analysis of fatty acids in biological samples, demonstrating its utility in analytical chemistry (Seo et al., 2015).
Environmental Studies
- Degradation of Pesticides : The compound is relevant in the study of environmental degradation of pesticides, particularly in the context of chlorotriazine herbicides (Lutze et al., 2015).
Sensor Development
- Fluoride Detection : It has been utilized in the development of colorimetric sensors for fluoride detection, showcasing its application in the field of sensor technology (Ren et al., 2011)
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIIHJBTQLZXBV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449609 | |
Record name | (S)-2-(tert-Butyldimethylsilyloxy)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87727-28-4 | |
Record name | (S)-2-(tert-Butyldimethylsilyloxy)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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